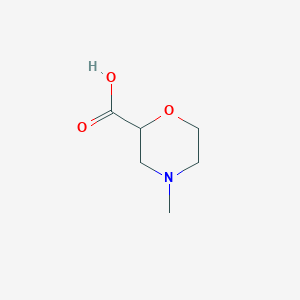
N-Methyl-2-(p-tolyl)ethanamine
Vue d'ensemble
Description
N-Methyl-2-(p-tolyl)ethanamine is a chemical compound that can be synthesized and utilized in various chemical reactions. It is related to compounds that have been studied for their ability to form complex structures with metals, as well as for their potential in asymmetric synthesis and catalysis.
Synthesis Analysis
The synthesis of related compounds involves the use of p-tolyl groups and amine functionalities. For instance, the synthesis of optically pure 1,2-ethanolamines with chiral centers has been achieved through the stereoselective addition of alpha-sulfinyl carbanions to N-arylsulfinylketimines, which involves the use of p-tolyl sulfoxide as a nucleophile . Another related compound, 1,1-bis((N-p-tolylimino)diphenylphosphoranyl)ethane, was synthesized via a Staudinger reaction involving p-tolylazide . These methods demonstrate the versatility of p-tolyl and amine groups in constructing complex molecules.
Molecular Structure Analysis
The molecular structure of compounds containing N-methyl-2-(p-tolyl)ethanamine moieties can be quite complex. For example, the molecular structure of 1,1-bis((N-p-tolylimino)diphenylphosphoranyl)ethane has been determined by X-ray crystallography, revealing a space group P2(1)/c with specific cell dimensions and a twisted boat conformation at low temperatures . This indicates that the molecular structure of N-methyl-2-(p-tolyl)ethanamine derivatives can be well-defined and may exhibit conformational dynamics.
Chemical Reactions Analysis
Chemical reactions involving N-methyl-2-(p-tolyl)ethanamine derivatives can lead to a variety of products. For instance, the photochemical decomposition of methylamine, a simpler amine, results in products such as hydrogen, methane, and ammonia . In a more complex example, the cyclometallation of N-methyl-N-(naphthalen-2-ylmethyl)-2-(pyridin-2-yl)ethanamine with palladium(II) acetate leads to the formation of palladacycles, which are useful in catalysis . These reactions showcase the reactivity of amine derivatives in both simple and complex chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-methyl-2-(p-tolyl)ethanamine derivatives can be quite diverse. For example, the aza-Michael addition product N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine has been characterized by X-ray crystallography, DFT, and Hirshfeld analysis, revealing its polar nature with a net dipole moment of 5.2315 debye . This suggests that derivatives of N-methyl-2-(p-tolyl)ethanamine can have significant polarity and may form strong intermolecular interactions, such as hydrogen bonds, which can influence their physical properties and reactivity.
Applications De Recherche Scientifique
DNA Binding and Cytotoxicity Studies
A study by Kumar et al. (2012) explored the DNA binding, nuclease activity, and cytotoxicity of Cu(II) complexes of tridentate ligands, including compounds similar to N-Methyl-2-(p-tolyl)ethanamine. The study demonstrated that these complexes exhibit significant DNA binding and show minor structural changes in calf thymus DNA. They also revealed a low toxicity profile for different cancer cell lines, making them of interest for further cytomedical research.
DFT Calculations and Antimicrobial Studies
In 2023, S. G et al. conducted research on Schiff bases synthesized from 2-(2-methoxyphenoxy)ethanamine and various aromatic aldehydes. They used DFT calculations for structural optimization and conducted in vitro studies for antimicrobial activities. The compounds exhibited inhibitory activities and were also investigated for potential activity against COVID-19.
Ethylene Oligomerization Studies
A 2016 study by Nyamato et al. focused on the ethylene oligomerization catalyzed by nickel(II) complexes chelated by ligands including analogs of N-Methyl-2-(p-tolyl)ethanamine. This research is significant for understanding the catalytic behaviors of such complexes in industrial processes, particularly in the polymer industry.
Rhenium and Technetium Tricarbonyl Complexes
In 2007, Maria et al. reported on the synthesis and biological evaluation of cationic Tc-tricarbonyl complexes, which are potentially useful in myocardial imaging. They used ligands related to N-Methyl-2-(p-tolyl)ethanamine, indicating the potential of these compounds in developing novel radiopharmaceuticals.
Kinetic Studies in Hydrogenation Reactions
Research by Kumah et al. (2019) on the chiral synthons similar to N-Methyl-2-(p-tolyl)ethanamine revealed their application in asymmetric transfer hydrogenation of ketones. This study is relevant for understanding the catalytic activities and mechanisms in organic synthesis and industrial chemistry.
Safety And Hazards
Propriétés
IUPAC Name |
N-methyl-2-(4-methylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9-3-5-10(6-4-9)7-8-11-2/h3-6,11H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXWGLLWOCJFOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628793 | |
| Record name | N-Methyl-2-(4-methylphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2-(p-tolyl)ethanamine | |
CAS RN |
229621-74-3 | |
| Record name | N,4-Dimethylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=229621-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-2-(4-methylphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




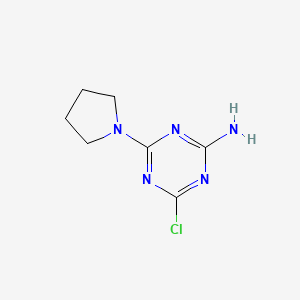

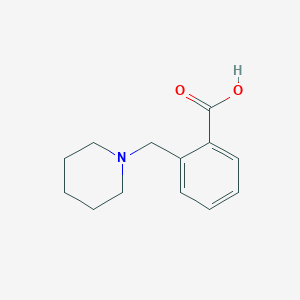
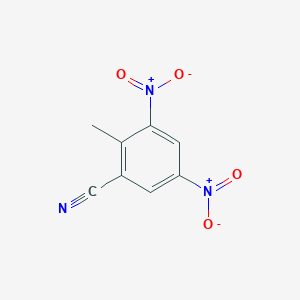

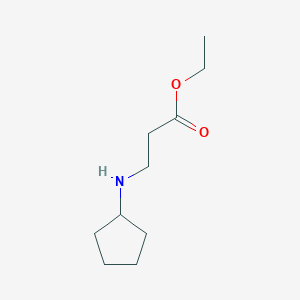
![[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methanol](/img/structure/B1322866.png)


